Introduction: The Strategic Value of a Versatile Pyridine Scaffold
Introduction: The Strategic Value of a Versatile Pyridine Scaffold
An In-depth Technical Guide to 5-Bromo-2-methylnicotinonitrile
Topic: 5-Bromo-2-methylnicotinonitrile CAS Number: 956276-47-4
In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold is a cornerstone for the development of novel therapeutics.[1] Its derivatives are integral to a vast array of biologically active molecules. Among these, 5-Bromo-2-methylnicotinonitrile emerges as a particularly valuable building block. Its structure is strategically functionalized with a bromine atom, a nitrile group, and a methyl substituent on the pyridine core. This arrangement provides a versatile platform for synthetic chemists to construct complex molecular architectures.[1] The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, the nitrile group offers a pathway to amides, carboxylic acids, or amines, and the methyl group provides steric and electronic modulation. This guide offers a senior application scientist's perspective on the properties, synthesis, reactivity, and applications of this key intermediate, providing researchers and drug development professionals with a comprehensive technical resource.
Part 1: Physicochemical and Spectroscopic Profile
The fundamental characteristics of 5-Bromo-2-methylnicotinonitrile are summarized below. This data is essential for its use in quantitative synthetic work and for its characterization.
| Property | Value | Reference |
| CAS Number | 956276-47-4 | [2][3][4] |
| Molecular Formula | C₇H₅BrN₂ | [3] |
| Molecular Weight | 197.03 g/mol | [2][3] |
| Purity | Typically ≥95% | [3] |
| Synonym | 5-Bromo-2-methylpyridine-3-carbonitrile |
While detailed, verified spectroscopic data is not publicly compiled, one can predict the key features based on its structure:
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¹H NMR: Signals corresponding to the two aromatic protons on the pyridine ring and a singlet for the methyl group's protons.
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¹³C NMR: Resonances for the five carbons of the pyridine ring (four aromatic, one nitrile-bearing), the methyl carbon, and the nitrile carbon.
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IR Spectroscopy: A characteristic sharp peak around 2220-2260 cm⁻¹ for the C≡N stretch.
Part 2: Synthesis and Mechanistic Considerations
Proposed Retrosynthetic Pathway
The following diagram illustrates a logical retrosynthetic analysis, breaking down the target molecule into simpler, more readily available starting materials.
Caption: Proposed workflow for the synthesis of 5-Bromo-2-methylnicotinonitrile.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on well-established procedures for the Sandmeyer reaction on aminopyridines.
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Diazotization:
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To a stirred solution of 48% hydrobromic acid at -10°C, add 2-amino-5-bromo-4-methylpyridine (1.0 eq). [5] * Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the internal temperature below 0°C.
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Stir the resulting mixture for 30-60 minutes at 0°C to ensure complete formation of the diazonium salt. The causality here is critical: low temperatures are essential to prevent the premature decomposition of the unstable diazonium intermediate.
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-
Cyanation (Sandmeyer Reaction):
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In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.
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Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution is expected. The copper(I) catalyst is crucial for facilitating the single-electron transfer mechanism that leads to the substitution of the diazonium group with the cyanide nucleophile.
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Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
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Work-up and Purification:
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Neutralize the reaction mixture with a saturated sodium carbonate solution to a pH of ~7-8. [6] * Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x). [5] * Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the final compound, 5-Bromo-2-methylnicotinonitrile.
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Part 3: Chemical Reactivity and Synthetic Utility
The true value of 5-Bromo-2-methylnicotinonitrile lies in its capacity as a versatile synthetic intermediate. The bromine and nitrile functionalities serve as orthogonal reactive sites for building molecular complexity.
Caption: Key synthetic transformations of 5-Bromo-2-methylnicotinonitrile.
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Palladium-Catalyzed Cross-Coupling: The C-Br bond is a prime site for forming new carbon-carbon and carbon-heteroatom bonds. [1]This is the most powerful application of this intermediate, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups, which is fundamental in exploring the structure-activity relationship (SAR) of a potential drug candidate. [1][7]* Nitrile Group Transformations: The nitrile can be readily converted into other key functional groups. Hydrolysis under acidic or basic conditions yields the corresponding nicotinic acid, while controlled hydrolysis can produce the nicotinamide. [8]Reduction, typically with powerful reagents like lithium aluminum hydride or catalytic hydrogenation, affords the corresponding aminomethylpyridine, introducing a basic side chain.
Part 4: Applications in Drug Discovery
Substituted pyridine cores are privileged structures in medicinal chemistry, found in numerous approved drugs. 5-Bromo-2-methylnicotinonitrile serves as an ideal starting point for generating libraries of novel compounds for high-throughput screening.
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Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology. [1]By using this intermediate, medicinal chemists can rapidly synthesize analogues to probe the binding pockets of kinases like CDKs. [1]* Agrochemicals: The structural motifs accessible from this compound are also relevant in the development of modern pesticides and herbicides, where precise molecular recognition is key to efficacy and selectivity. [9]* CNS-Active Agents: The polarity and hydrogen-bonding capability of the pyridine nitrogen make it a valuable feature for agents targeting the central nervous system.
Part 5: Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling of 5-Bromo-2-methylnicotinonitrile is paramount. The following guidelines are synthesized from safety data sheets of structurally similar brominated pyridine compounds. [10][11][12]
Hazard Identification
Based on analogous compounds, 5-Bromo-2-methylnicotinonitrile should be treated as a hazardous substance.
| Hazard Class | GHS Statement | Source Analogy |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [13] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [10][12][13] |
| Eye Damage/Irritation | H319: Causes serious eye irritation | [10][12][13] |
| STOT-Single Exposure | H335: May cause respiratory irritation | [12] |
Safe Handling Protocol
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Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. [14]Ensure that an eyewash station and safety shower are readily accessible. [11]2. Personal Protective Equipment (PPE):
-
Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile). * Eye Protection: Use chemical safety goggles or a face shield. [11] * Lab Coat: A standard laboratory coat is required to prevent skin contact. [14]3. Handling Practices: Avoid generating dust. [10][15]Wash hands thoroughly after handling. [14]Do not eat, drink, or smoke in the work area. [14][15]4. Storage: Store in a tightly closed container in a cool, dry, and dark place. [10]Keep away from strong oxidizing agents. [11][12]
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First Aid Measures
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If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [14]* In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical advice. [10][14]* In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [10][14]* If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [14]
Conclusion
5-Bromo-2-methylnicotinonitrile (CAS: 956276-47-4) is more than just a chemical; it is a strategic tool for innovation in the chemical and pharmaceutical sciences. Its well-defined reactive sites—the bromine atom for cross-coupling and the nitrile for functional group interconversion—provide a reliable and versatile platform for the synthesis of complex target molecules. For researchers in drug discovery and agrochemical development, a thorough understanding of its properties, synthetic access, and reactivity is essential for leveraging its full potential to create novel and impactful chemical entities.
References
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Wang, A., & Biehl, E. R. (1997). investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. HETEROCYCLES, 45(10), 1929. Retrieved from [Link]
- CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. (n.d.). Google Patents.
-
Safety Data Sheet - 5-bromo-2-nitropyridine. (n.d.). Jubilant Ingrevia. Retrieved from [Link]
-
5-Bromonicotinamide. (n.d.). PubChem. Retrieved from [Link]
- CN101560183B - Method for preparing 5-bromo-2-methylpyridine. (n.d.). Google Patents.
-
Unlock Drug Discovery: The Role of 5-Bromoindole in Synthesis. (n.d.). Retrieved from [Link]
-
The Crucial Role of 5-Bromo-3-nitropyridine-2-carbonitrile in Modern Synthesis. (n.d.). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 5-Bromo-2-methylnicotinonitrile | CymitQuimica [cymitquimica.com]
- 3. 5-Bromo-2-methylnicotinonitrile , 95% , 956276-47-4 - CookeChem [cookechem.com]
- 4. 5-BroMo-2-Methylnicotinonitrile | 956276-47-4 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. nbinno.com [nbinno.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. nbinno.com [nbinno.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. fishersci.com [fishersci.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. 5-Bromonicotinamide | C6H5BrN2O | CID 1808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. aksci.com [aksci.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
